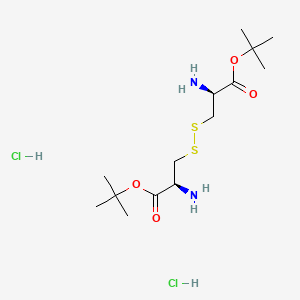

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl

Beschreibung

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is a cysteine derivative featuring a tert-butoxy (OtBu) ester protecting group and a triphenylmethyl (Trt) thiol-protecting group. The compound exists as a dihydrochloride salt (2HCl), enhancing its stability for storage and handling in peptide synthesis. Its molecular formula is C₂₆H₃₀ClNO₂S with a molecular weight of 456.04 g/mol . The Trt group stabilizes the thiol moiety during reactions, while the OtBu ester protects the carboxyl group, enabling selective deprotection under acidic conditions. This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent disulfide bond formation prematurely .

Eigenschaften

Molekularformel |

C14H30Cl2N2O4S2 |

|---|---|

Molekulargewicht |

425.4 g/mol |

IUPAC-Name |

tert-butyl (2S)-2-amino-3-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m1../s1 |

InChI-Schlüssel |

QEFUTIQOPVMOJQ-HSTMFJOWSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@@H](CSSC[C@H](C(=O)OC(C)(C)C)N)N.Cl.Cl |

Kanonische SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves:

- Protection of the cysteine thiol groups with tert-butyl (OtBu) protecting groups to prevent undesired disulfide bond formation during peptide synthesis.

- Formation of the dipeptide through coupling of two protected cysteine residues.

- Conversion of the free amine termini to hydrochloride salts to improve solubility and stability.

Protection of Cysteine Thiol Groups

The thiol side chains of cysteine are protected by tert-butyl groups (OtBu) via esterification. This is typically achieved by reacting cysteine with tert-butyl protecting reagents under controlled conditions to yield H-D-Cys(1)-OtBu. The OtBu group is acid-labile, allowing for selective removal later in peptide synthesis.

Coupling of Protected Cysteines

The dipeptide H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu is synthesized by coupling two equivalents of the OtBu-protected cysteine. This coupling can be achieved using standard peptide coupling reagents such as:

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (1-Hydroxybenzotriazole)

- DMAP (4-Dimethylaminopyridine) as catalyst

The reaction is typically conducted in anhydrous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

Formation of Dihydrochloride Salt

After coupling, the free amine groups are converted to hydrochloride salts by treatment with hydrogen chloride (HCl) in an organic solvent such as acetonitrile or ether. This step improves the compound’s crystallinity and stability for storage and handling.

Detailed Protocol Example (Based on Literature Analogues)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Thiol Protection | Cysteine + tert-butyl protecting reagent in DMF, base (e.g., K2CO3) | Formation of H-D-Cys(1)-OtBu | High yield, typically >90% |

| 2. Coupling | 2 equiv. H-D-Cys(1)-OtBu + EDCI·HCl + HOBt + DMAP in DCM, RT, inert atmosphere | Formation of dipeptide H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu | 80-90% yield |

| 3. Salt Formation | Treatment with HCl in acetonitrile or ether | Formation of dihydrochloride salt | Quantitative |

Note: These steps are adapted from similar peptide coupling and protection strategies described in peptide synthesis literature.

Analytical Characterization and Purification

- Purification : The crude product is purified by silica gel chromatography using gradients of ethyl acetate/hexanes or methanol/DCM mixtures.

- Characterization : Confirmed by LC-MS (Electrospray Ionization Mass Spectrometry) showing molecular ion peaks consistent with the dipeptide protected form.

- Salt confirmation : The dihydrochloride form is confirmed by elemental analysis and NMR spectroscopy, showing characteristic shifts due to protonation.

Research Discoveries and Optimization

- Orthogonal protection with OtBu on cysteine enables selective deprotection in multi-step peptide synthesis and native chemical ligation strategies.

- The dihydrochloride salt form enhances solubility in aqueous media, facilitating ligation reactions at physiological pH.

- Coupling efficiency is optimized by using EDCI/HOBt with DMAP catalyst, minimizing racemization and side reactions.

- Acid-labile OtBu groups can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting peptide backbone integrity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Thiol protection | tert-butyl protecting reagent, base, DMF | Protect cysteine thiol groups | H-D-Cys(1)-OtBu |

| Peptide coupling | EDCI·HCl, HOBt, DMAP, DCM, RT | Form dipeptide bond | H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu |

| Salt formation | HCl in organic solvent (acetonitrile/ether) | Convert amines to hydrochloride | H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl |

| Purification | Silica gel chromatography | Remove impurities | Pure compound |

| Characterization | LC-MS, NMR, elemental analysis | Confirm structure and purity | Verified compound identity |

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfide bonds, which are crucial for the structural integrity of peptides and proteins.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The protected thiol groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Various alkylating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Introduction of new functional groups to the thiol moiety.

Wissenschaftliche Forschungsanwendungen

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

Protein Engineering: Facilitates the formation of disulfide bonds, which are essential for protein folding and stability.

Bioconjugation: Employed in the modification of proteins and peptides for various biochemical assays.

Drug Development: Investigated for its potential in developing peptide-based therapeutics

Wirkmechanismus

The primary mechanism of action of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the structural integrity of peptides and proteins. The compound’s ability to form stable disulfide bonds makes it valuable in protein engineering and drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl with analogous amino acid derivatives:

Key Observations:

- Protecting Group Strategies : The Trt group in H-D-Cys(1)-OtBu.HCl provides superior thiol protection compared to Boc or Fmoc groups in lysine derivatives (e.g., H-D-Lys(Boc)-OtBu.HCl). Trt is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) , whereas Boc requires milder acids (e.g., HCl/dioxane) .

- Solubility: H-D-Cys(1)-OtBu.HCl is less water-soluble due to the bulky Trt group, whereas H-Aib-OtBu.HCl (C₈H₁₇NO₂) dissolves readily in water or 1% acetic acid .

- Synthetic Utility : Compounds like H-D-Lys(Boc)-OtBu.HCl and H-Glu(OtBu)-OMe.HCl are preferred for introducing charged residues, while H-D-Cys(1)-OtBu.HCl is critical for controlled disulfide bond formation .

Efficiency Metrics :

Physicochemical Properties

Notes:

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.